![molecular formula C24H29N3O2 B2524176 1-(1-(3,3-Diphenylpropanoyl)azetidin-3-yl)piperidine-4-carboxamide CAS No. 2034359-95-8](/img/structure/B2524176.png)
1-(1-(3,3-Diphenylpropanoyl)azetidin-3-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(1-(3,3-Diphenylpropanoyl)azetidin-3-yl)piperidine-4-carboxamide” is a complex organic molecule that contains several functional groups and ring structures, including a piperidine ring and an azetidine ring . Piperidine and azetidine are both important heterocyclic systems used in the production of various drugs .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains a piperidine ring and an azetidine ring, both of which are saturated heterocycles . The presence of the carbonyl group (C=O) and the amide group (CONH2) also contribute to the compound’s reactivity and properties.Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For instance, the carbonyl group is often involved in nucleophilic addition reactions, while the amide group can participate in hydrolysis reactions . The exact reactions this compound can undergo would depend on the reaction conditions and the presence of other reactants.Applications De Recherche Scientifique
Synthesis and Biological Evaluation
The synthesis and evaluation of compounds structurally related to "1-(1-(3,3-Diphenylpropanoyl)azetidin-3-yl)piperidine-4-carboxamide" have been explored in the context of developing potential antidepressant and nootropic agents. For instance, compounds involving azetidinones and Schiff's bases demonstrated significant antidepressant activity in dose-dependent manners, highlighting the 2-azetidinone skeleton's potential as a central nervous system (CNS) active agent (Thomas et al., 2016).
Antibacterial Activity
A study on 2-aminomethyl-1-azetidinyl groups attached to quinolines showed enhanced antibacterial activity against various strains, indicating the importance of this structural feature in designing potent antibacterial agents. The most active compound demonstrated potency superior to existing antibacterial agents, suggesting a promising avenue for therapeutic development (Fujita et al., 1998).
Neurokinin-2 Receptor Antagonists
Research into neurokinin-2 (NK2) antagonists has yielded compounds with improved metabolic stability and functional potency for the NK2 receptor, indicating their potential for treating related disorders. This underscores the therapeutic relevance of structural modifications in enhancing drug efficacy and stability (Mackenzie et al., 2002).
Design and Synthesis for Drug Discovery
The design and synthesis of 3-((hetera)cyclobutyl)azetidines as analogues of piperidine, piperazine, and morpholine have been explored. These compounds demonstrated increased size and conformational flexibility compared to their parent heterocycles, suggesting their utility as advanced building blocks in drug discovery (Feskov et al., 2019).
Anti-Acetylcholinesterase Activity
A study on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives revealed potent inhibitors of acetylcholinesterase, suggesting the significance of substituent variation at the benzamide and piperidine nitrogen atom in modulating activity. This research contributes to the development of antidementia agents (Sugimoto et al., 1990).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[1-(3,3-diphenylpropanoyl)azetidin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2/c25-24(29)20-11-13-26(14-12-20)21-16-27(17-21)23(28)15-22(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-10,20-22H,11-17H2,(H2,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXHZBIKRQYLAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CN(C2)C(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(3,3-Diphenylpropanoyl)azetidin-3-yl]piperidine-4-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.